

Cyanomethyl methyl(phenyl)carbamodithioate synthesis protocol

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Compound of Interest

Compound Name:	Cyanomethyl methyl(phenyl)carbamodithioate
Cat. No.:	B1354254

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An In-depth Technical Guide to the Synthesis of Cyanomethyl Methyl(phenyl)carbamod-ithioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **cyanomethyl methyl(phenyl)carbamodithioate**, a compound of interest in materials science and drug development, notably as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in polymer chemistry.^{[1][2]} This document outlines the general synthetic protocol, presents key data in a structured format, and includes a detailed experimental workflow.

Introduction

Cyanomethyl methyl(phenyl)carbamodithioate, with the CAS number 76926-16-4, is a dithiocarbamate ester.^{[1][3]} Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as pesticides, vulcanization accelerators, and ligands in coordination chemistry.^[4] The synthesis of dithiocarbamate esters typically involves a two-step process: the formation of a dithiocarbamate salt from a primary or secondary amine and carbon disulfide, followed by S-alkylation with an appropriate alkyl halide.^{[5][6]} In the case of **cyanomethyl methyl(phenyl)carbamodithioate**, the synthesis involves the reaction of N-methylaniline with carbon disulfide, followed by alkylation with a haloacetonitrile, such as chloroacetonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

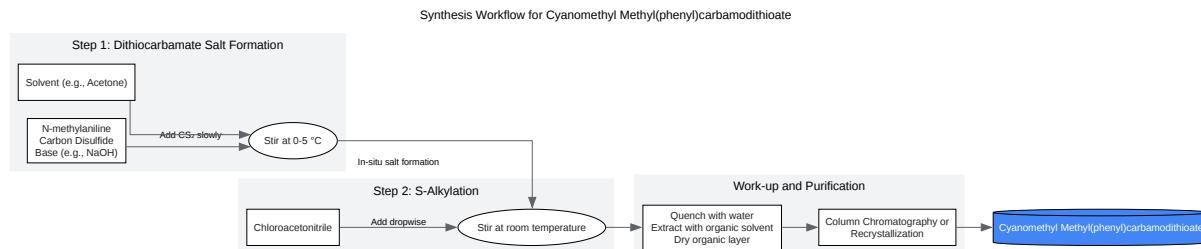
Property	Value	Reference(s)
CAS Number	76926-16-4	[1] [3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ S ₂	[3]
Molecular Weight	222.32 g/mol	[3]
Appearance	White to orange to green powder/crystal	[3]
Purity (Typical)	>98.0% (HPLC)	[3]
Melting Point	88-92 °C	[2]

General Synthesis Protocol

The synthesis of **cyanomethyl methyl(phenyl)carbamodithioate** is generally achieved through a two-step, one-pot reaction. The first step involves the formation of a dithiocarbamate salt by reacting N-methylaniline with carbon disulfide in the presence of a base. The second step is the S-alkylation of this in-situ generated salt with chloroacetonitrile.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **cyanomethyl methyl(phenyl)carbamodithioate**.

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Caption: General workflow for the synthesis of **cyanomethyl methyl(phenyl)carbamodithioate**.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for dithiocarbamate synthesis.^{[7][8]} Researchers should adapt this protocol as needed and ensure all safety precautions are taken.

Materials:

- N-methylaniline
- Carbon disulfide (CS₂)
- Sodium hydroxide (NaOH)
- Chloroacetonitrile (CICH₂CN)
- Acetone

- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Dithiocarbamate Salt Formation:**
 - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve N-methylaniline (1.0 eq) in acetone.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a solution of sodium hydroxide (1.0 eq) in water.
 - To this cooled, stirring mixture, add carbon disulfide (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
 - Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The formation of the sodium methyl(phenyl)carbamodithioate salt may be observed.
- **S-Alkylation:**
 - To the reaction mixture, add chloroacetonitrile (1.0 eq) dropwise while maintaining the temperature at 0-5 °C.
 - After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
 - Continue stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Work-up:
 - Once the reaction is complete, pour the mixture into cold water.
 - Extract the aqueous layer three times with dichloromethane.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure **cyanomethyl methyl(phenyl)carbamodithioate**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Carbon disulfide is highly flammable and toxic.
- Chloroacetonitrile is toxic and a lachrymator.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a foundational understanding of the synthesis of **cyanomethyl methyl(phenyl)carbamodithioate**. For specific applications, further optimization of the reaction conditions may be necessary.

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